molecular formula C23H28O7 B13421200 (16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione

(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione

Cat. No.: B13421200
M. Wt: 416.5 g/mol
InChI Key: SQUGFWXZIRTIBF-NKILBOSGSA-N
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Description

(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, hydroxyl, and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional ketone groups.

    Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields additional ketones, while reduction yields hydroxyl derivatives.

Scientific Research Applications

(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and hormonal disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with steroid receptors, influencing gene expression and cellular functions.

    Pathways Involved: The compound can modulate pathways related to inflammation, hormone regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (16a)-Hydroxyprogesterone: Shares a similar steroidal backbone but lacks the acetyloxy group.

    Corticosterone: Another steroid with similar functional groups but different biological activity.

Uniqueness

(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, differentiates it from other similar steroids and contributes to its unique properties.

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-16,18,20,27,29H,4-5,9-11H2,1-3H3/t15-,16-,18+,20+,21-,22-,23-/m0/s1

InChI Key

SQUGFWXZIRTIBF-NKILBOSGSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O)O

Origin of Product

United States

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